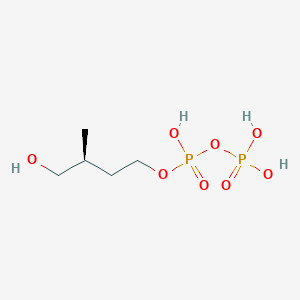4-Hydroxy-3-methyl butyl diphosphate
CAS No.:
Cat. No.: VC14479539
Molecular Formula: C5H14O8P2
Molecular Weight: 264.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H14O8P2 |
|---|---|
| Molecular Weight | 264.11 g/mol |
| IUPAC Name | [(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C5H14O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h5-6H,2-4H2,1H3,(H,10,11)(H2,7,8,9)/t5-/m0/s1 |
| Standard InChI Key | URURINNTPGGDIV-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](CCOP(=O)(O)OP(=O)(O)O)CO |
| Canonical SMILES | CC(CCOP(=O)(O)OP(=O)(O)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
4-Hydroxy-3-methyl butyl diphosphate is characterized by a five-carbon chain with hydroxyl and methyl substituents at the third carbon and a diphosphate group at the terminal position. Its IUPAC name, [(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate, confirms the (S)-configuration at the chiral center . The SMILES notation provides a stereospecific representation of its structure .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.11 g/mol | |
| IUPAC Name | [(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate | |
| InChIKey | URURINNTPGGDIV-YFKPBYRVSA-N | |
| SMILES |
Three-Dimensional Conformation
X-ray crystallography of the IspH enzyme complex (PDB ID: 3KE8) reveals that 4-hydroxy-3-methyl butyl diphosphate adopts a hairpin conformation when bound to the active site . The hydroxyl group at C4 coordinates with the unique iron atom in the enzyme’s cluster, facilitating electron transfer during catalysis . This interaction stabilizes the alkoxide intermediate, critical for the reductive dehydroxylation reaction in isoprenoid biosynthesis .
Biosynthetic Pathways and Enzymatic Interactions
Role in the Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, utilized by bacteria and plant plastids, converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) . 4-Hydroxy-3-methyl butyl diphosphate is generated via the reduction of HMBPP, catalyzed by the IspH enzyme (also known as LytB) . This step is a branch point, yielding either IPP or DMAPP depending on substrate positioning .
Table 2: Enzymatic Reactions Involving 4-Hydroxy-3-Methyl Butyl Diphosphate
| Enzyme | Reaction | Organism | Reference |
|---|---|---|---|
| IspH (LytB) | HMBPP → 4-Hydroxy-3-methyl butyl diphosphate → IPP/DMAPP | Escherichia coli |
Synthetic Accessibility
While 4-hydroxy-3-methyl butyl diphosphate is primarily biosynthesized, its analog HMBPP has been chemically synthesized from dimethylallyl alcohol through regioselective hydroxylation and diphosphorylation . This method achieved a 32% yield, enabling biochemical studies of cytokinin biosynthesis in plants .
Biological Significance and Functional Implications
Isoprenoid Biosynthesis
Isoprenoids, derived from IPP and DMAPP, include terpenes, steroids, and carotenoids. The MEP pathway’s reliance on 4-hydroxy-3-methyl butyl diphosphate underscores its importance in producing these compounds, which are vital for membrane integrity (e.g., cholesterol) and photoprotection (e.g., carotenoids) .
Structural and Mechanistic Insights from Crystallography
IspH Enzyme Complex
The crystal structure of IspH bound to 4-hydroxy-3-methyl butyl diphosphate (3KE8) reveals a cluster coordinating the substrate’s hydroxyl group . This interaction induces a conformational shift in the enzyme, enabling hydride transfer and C–O bond cleavage to produce IPP or DMAPP . Mutagenesis studies show that replacing the cluster with a variant abolishes activity, emphasizing the necessity of the iron-sulfur center .
Pharmacological and Industrial Applications
Antibiotic Targeting
The MEP pathway is absent in humans, making IspH an attractive target for antimicrobial drugs. Inhibitors disrupting 4-hydroxy-3-methyl butyl diphosphate’s binding could selectively block bacterial isoprenoid synthesis without affecting human metabolism .
Agricultural Biotechnology
In plants, IPP and DMAPP from the MEP pathway are precursors to cytokinins, hormones regulating growth and senescence . Engineering crops with enhanced MEP flux could improve stress tolerance and yield, though overexpression risks remain unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume